molecular formula C16H21NO4S2 B2387996 (1R,5S)-8-(cyclopropylsulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1448051-38-4

(1R,5S)-8-(cyclopropylsulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2387996
CAS No.: 1448051-38-4
M. Wt: 355.47
InChI Key: GDUQLZHRFTVRBH-UHFFFAOYSA-N
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Description

(1R,5S)-8-(cyclopropylsulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C16H21NO4S2 and its molecular weight is 355.47. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound (1R,5S)-8-(cyclopropylsulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane is part of a broader class of compounds explored for various synthetic applications and studies in organic chemistry. Research has demonstrated the versatility of similar bicyclic olefins and azabicyclo[3.2.1]octane derivatives in synthetic chemistry. For instance, the stereo- and regiochemistry of 1,3-dipolar cycloadditions to unsymmetrical bicyclic olefins have been explored, showcasing the exo rule's extension to these reactions and offering insights into the cycloaddition's stereo- and regioselectivity (Taniguchi, Ikeda, & Imoto, 1978). Additionally, the thermal [2+2] cycloaddition of allenynes, incorporating a phenylsulfonyl functionality, highlights an efficient approach to constructing bicyclic dienes and exploring the synthesis of oxa- and azabicyclo frameworks (Mukai, Hara, Miyashita, & Inagaki, 2007).

Catalysis and Asymmetric Synthesis

Research into the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to tropane alkaloids exhibiting a range of biological activities, has seen various methodologies. These include direct stereocontrolled formation of the bicyclic scaffold and desymmetrization processes starting from achiral tropinone derivatives, highlighting the scaffold's significance in synthesizing biologically active compounds (Rodríguez et al., 2021).

Analytical Chemistry Applications

In analytical chemistry, derivatization methods for determining amines in alkaline media have utilized 3-azabicyclo[3.3.0]octane derivatives. These methods, adapted for low amine content analysis in aqueous solutions, demonstrate the utility of azabicyclo[3.3.0]octane derivatives in developing analytical techniques (Duriche, Peyrot, Berthet, Elkhatib, & Delalu, 1999).

Host-Guest Chemistry

The synthesis of water-soluble macrocyclic compounds incorporating bicyclo[2.2.2]octane or bicyclo[4.4.0]decane units demonstrates the role of such scaffolds in host-guest chemistry. These compounds, exhibiting coalescence behavior and association constants with hydrophobic guests, underscore the significance of bicyclic frameworks in the development of new host molecules for potential applications in molecular recognition and catalysis (Tobe, Fujita, Wakaki, Terashima, Kobiro, Kakiuchi, & Odaira, 1985).

Properties

IUPAC Name

3-(benzenesulfonyl)-8-cyclopropylsulfonyl-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S2/c18-22(19,14-4-2-1-3-5-14)16-10-12-6-7-13(11-16)17(12)23(20,21)15-8-9-15/h1-5,12-13,15-16H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUQLZHRFTVRBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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